1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]-
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Overview
Description
1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]- is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]- typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 1-methyl-1H-imidazole, and ethanone derivatives. Common synthetic routes could involve:
Step 1: Formation of the benzodioxin ring system through cyclization reactions.
Step 2: Introduction of the ethanone group via acylation reactions.
Step 3: Attachment of the imidazole ring through nucleophilic substitution or coupling reactions.
Step 4: Formation of the thioether linkage using thiolation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: The aromatic rings and imidazole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would involve interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets would depend on the context of its use, such as its role in medicinal chemistry or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1H-imidazol-2-yl)thio]-: Lacks the methyl group on the imidazole ring.
1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)oxy]-: Contains an oxygen linkage instead of a sulfur linkage.
Uniqueness
The presence of both the benzodioxin and imidazole moieties, along with the thioether linkage, makes 1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]- unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H14N2O3S |
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Molecular Weight |
290.34 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C14H14N2O3S/c1-16-5-4-15-14(16)20-9-11(17)10-2-3-12-13(8-10)19-7-6-18-12/h2-5,8H,6-7,9H2,1H3 |
InChI Key |
CXNAGUKJFXNYTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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